molecular formula C15H19NOS B7745587 MFCD03622294

MFCD03622294

Cat. No.: B7745587
M. Wt: 261.4 g/mol
InChI Key: VKEOMMXDGQCQHJ-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03622294 is a chemical compound with unique properties that have garnered significant interest in various scientific fields

Preparation Methods

The synthesis of MFCD03622294 involves several steps, including specific reaction conditions and reagents. While detailed synthetic routes are proprietary, general methods include:

    Synthetic Routes: The compound is typically synthesized through a series of organic reactions, involving the use of catalysts and specific reagents to achieve the desired chemical structure.

    Reaction Conditions: These reactions often require controlled temperatures, pressures, and pH levels to ensure the correct formation of the compound.

    Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors and precise control of reaction parameters to ensure consistency and purity of the final product.

Chemical Reactions Analysis

MFCD03622294 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

    Common Reagents and Conditions: These reactions often require specific solvents, temperatures, and catalysts to proceed efficiently.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives of this compound with modified functional groups.

Scientific Research Applications

MFCD03622294 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing processes.

Mechanism of Action

The mechanism by which MFCD03622294 exerts its effects involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with proteins, enzymes, and other biomolecules, altering their function and activity.

    Pathways Involved: These interactions can affect various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

MFCD03622294 is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures or functional groups include those used in similar applications, such as other organic reagents or drug candidates.

    Uniqueness: this compound stands out due to its specific chemical properties, which make it particularly effective in certain reactions and applications.

Properties

IUPAC Name

(1Z)-4,4-dimethyl-1-(3-methyl-1,3-benzothiazol-2-ylidene)pentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c1-15(2,3)10-11(17)9-14-16(4)12-7-5-6-8-13(12)18-14/h5-9H,10H2,1-4H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEOMMXDGQCQHJ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C=C1N(C2=CC=CC=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(=O)/C=C\1/N(C2=CC=CC=C2S1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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